
Oxoarsenic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoarsenic is a compound that has been studied extensively for its potential use in scientific research applications. This compound has been found to have unique properties that make it useful for a variety of purposes, including in the study of biochemical and physiological effects. In
Scientific Research Applications
Oxoarsenic has been found to have a number of potential scientific research applications. One of the most promising applications is in the study of cancer. This compound has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-oxidant properties, making it useful in the study of a variety of diseases.
Mechanism of Action
The mechanism of action of oxoarsenic is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. This compound has been found to inhibit the activity of enzymes such as protein tyrosine phosphatases and topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant effects, which may make it useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using oxoarsenic in lab experiments is its ability to selectively target cancer cells. This makes it useful in the study of cancer and in the development of cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Future Directions
There are a number of future directions for research on oxoarsenic. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, there is potential for the use of this compound in the study of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, this compound is a compound with great potential for scientific research, and further study is needed to fully understand its properties and applications.
Synthesis Methods
Oxoarsenic can be synthesized using a variety of methods, including the reaction of arsenic trioxide with hydrogen peroxide. This method involves the addition of hydrogen peroxide to a solution of arsenic trioxide, which results in the formation of this compound. Other methods of synthesis include the reaction of arsenic trioxide with nitric acid or sulfuric acid.
Properties
| 12777-38-7 | |
Molecular Formula |
AsO |
Molecular Weight |
90.921 g/mol |
IUPAC Name |
oxoarsenic |
InChI |
InChI=1S/AsO/c1-2 |
InChI Key |
GPSSQIRGCXEBSH-UHFFFAOYSA-N |
SMILES |
O=[As] |
Canonical SMILES |
O=[As] |
| 31219-53-1 12777-38-7 |
|
synonyms |
Arsenic oxise |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


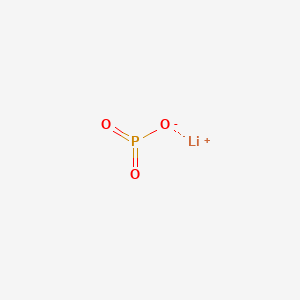

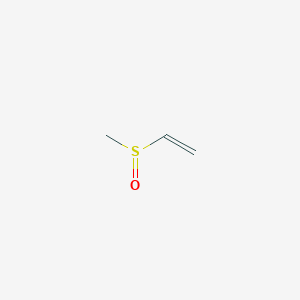
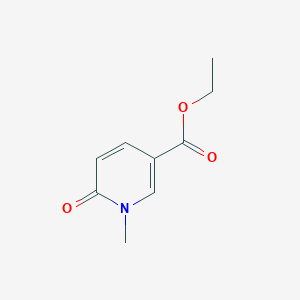

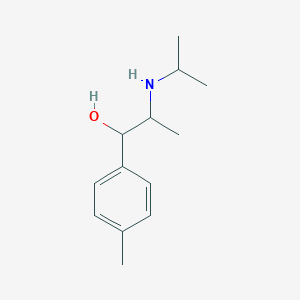

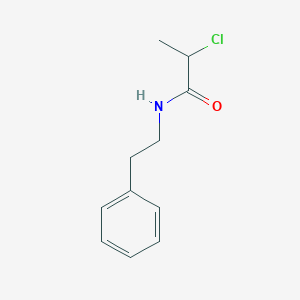



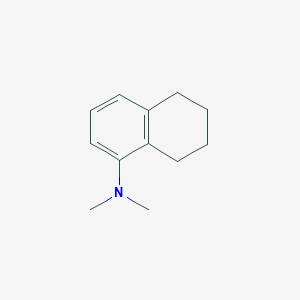

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
